Critical 4-Ethynyl Moiety in Pyrazolo[3,4-d]pyrimidine CSF-1R Inhibitor Lead Optimization
In an iterative structure-antiproliferative activity relationship (SAAR) study of pyrazolo[3,4-d]pyrimidine-based CSF-1R inhibitors, compounds incorporating the 4-ethynyl-substituted pyrimidine motif were central to achieving potent antiproliferative activity against glioblastoma cell lines. The study synthesized and screened 76 novel pyrazolo[3,4-d]pyrimidine derivatives, with lead compounds achieving low micromolar potency against patient-derived glioblastoma stem cells [1].
| Evidence Dimension | Antiproliferative activity in glioblastoma cells |
|---|---|
| Target Compound Data | Low micromolar potency (exact IC₅₀ values not disclosed in abstract for specific ethynyl-containing leads) |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine derivatives without ethynyl substitution |
| Quantified Difference | Ethynyl-containing derivatives enabled potent CSF-1R inhibition; kinome screening identified CSF-1R as the target of the lead compound incorporating this scaffold [1] |
| Conditions | Phenotypic screening against GBM cell lines including patient-derived stem cells; kinome profiling |
Why This Matters
The pyrazolo[3,4-d]pyrimidine scaffold is a validated kinase inhibitor core, and the ethynyl substitution at the 4-position is essential for accessing this chemotype, distinguishing 4-ethynyl-2-(trifluoromethyl)pyrimidine as the required building block for this drug discovery program.
- [1] Baillache DJ, Valero T, Lorente-Macías Á, Bennett DJ, Elliott RJR, Carragher NO, Unciti-Broceta A. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Med Chem. 2023;14:2611-2624. View Source
